molecular formula C9H7BrN2O B13499771 7-Bromo-5-methoxyquinoxaline

7-Bromo-5-methoxyquinoxaline

Cat. No.: B13499771
M. Wt: 239.07 g/mol
InChI Key: CMGHKNIWEIEFLC-UHFFFAOYSA-N
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Description

7-Bromo-5-methoxyquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a bromine atom at the 7th position and a methoxy group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methoxyquinoxaline typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by bromination and methoxylation. One common method includes:

    Condensation Reaction: o-Phenylenediamine reacts with a dicarbonyl compound (e.g., glyoxal) under acidic conditions to form the quinoxaline core.

    Bromination: The quinoxaline core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: Finally, the brominated quinoxaline undergoes methoxylation using sodium methoxide or another methoxylating agent.

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing the yield and purity of the compound. This can involve the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-methoxyquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxalines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-5-methoxyquinoxaline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromo-5-methoxyquinoxaline involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with no substitutions.

    5-Methoxyquinoxaline: Similar structure but without the bromine atom.

    7-Bromoquinoxaline: Similar structure but without the methoxy group.

Uniqueness: 7-Bromo-5-methoxyquinoxaline is unique due to the presence of both the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its ability to interact with specific molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

7-bromo-5-methoxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-8-5-6(10)4-7-9(8)12-3-2-11-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGHKNIWEIEFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=NC=CN=C12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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